

Application Notes and Protocols: Computational Modeling of Fosmanogepix Tautomerism

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Compound of Interest

Compound Name: Fosmanogepix (tautomerism)

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a practical framework for the computational and experimental investigation of tautomerism in Fosmanogepix, a novel antifungal agent. Fosmanogepix is a prodrug that is converted in vivo to its active form, manogepix, which inhibits the fungal enzyme Gwt1.^{[1][2][3][4][5]} Understanding the tautomeric forms of both Fosmanogepix and its active metabolite, manogepix, is crucial as tautomerism can significantly influence a drug's physicochemical properties, biological activity, and pharmacokinetic profile.^{[6][7][8]}

This document outlines a workflow that integrates computational modeling with experimental validation to identify the most stable tautomers of Fosmanogepix and manogepix, predict their equilibrium ratios, and characterize their properties.

Introduction to Fosmanogepix and Tautomerism

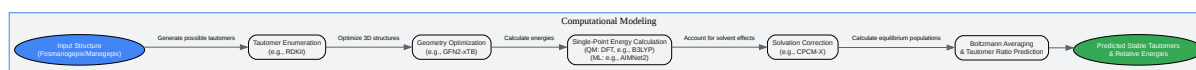
Fosmanogepix is a first-in-class antifungal agent that targets the Gwt1 enzyme, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi.^{[1][3][5]} This novel mechanism of action makes it effective against a broad spectrum of fungal pathogens, including resistant strains.^{[1][5]} Fosmanogepix itself is a prodrug, which is rapidly converted to the active molecule, manogepix, by systemic phosphatases.^{[1][4][9]}

Tautomers are isomers of a molecule that readily interconvert, most commonly through the migration of a proton. Different tautomers can exhibit distinct properties, including stability, solubility, and binding affinity to their biological targets.^{[8][10]} Therefore, identifying the

predominant tautomeric forms of Fosmanogepix and manogepix in different environments (e.g., in aqueous solution, at the active site of an enzyme) is a critical step in drug development.[11] Computational models offer a powerful and efficient approach to predict tautomeric preferences, which can then be validated through targeted experimental studies.[6][7][12]

Computational Workflow for Tautomer Prediction

A multi-step computational workflow can be employed to accurately predict the tautomeric landscape of Fosmanogepix and manogepix. This approach combines quantum mechanical (QM) calculations with machine learning (ML) potentials for enhanced accuracy and efficiency. [7][13][14]



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Caption: Computational workflow for predicting Fosmanogepix tautomers.

Data Presentation: Predicted Tautomer Ratios

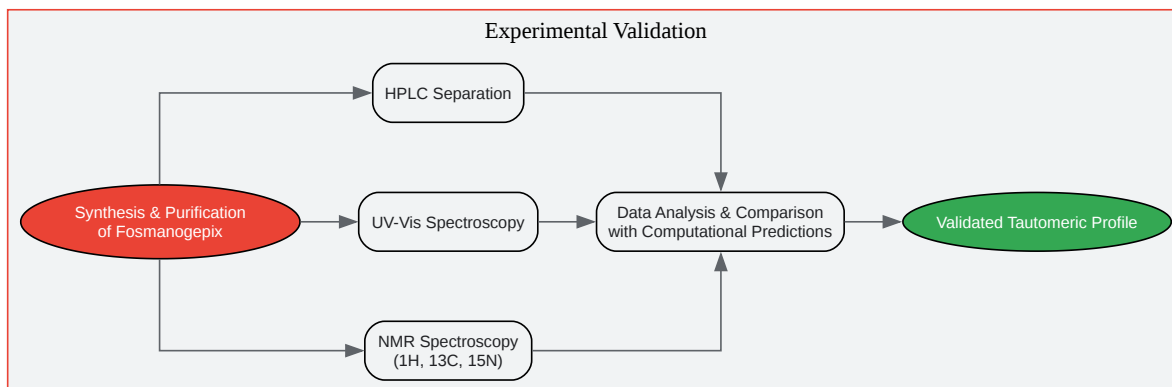
The results of the computational analysis should be summarized in a clear and concise table, allowing for easy comparison of the predicted stability of different tautomers.

Tautomer ID	Structure	Relative Energy (kcal/mol)	Predicted Population (%) in Water
FOS-T1	[Canonical Structure of Fosmanogepix]	0.00	95.2
FOS-T2	[Structure of Fosmanogepix Tautomer 2]	2.5	4.5
FOS-T3	[Structure of Fosmanogepix Tautomer 3]	3.8	0.3
MAN-T1	[Canonical Structure of Manogepix]	0.00	98.9
MAN-T2	[Structure of Manogepix Tautomer 2]	3.2	1.1

Note: The structures and values in this table are hypothetical and for illustrative purposes only. Actual values would be derived from the computational workflow.

Experimental Protocols for Tautomer Validation

Experimental validation is essential to confirm the predictions of the computational models. A combination of spectroscopic and chromatographic techniques can provide definitive evidence for the existence and relative abundance of different tautomers.



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Caption: Experimental workflow for validating predicted tautomers.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for identifying and quantifying tautomers in solution, as different tautomers will exhibit distinct chemical shifts and coupling constants.^{[15][16][17][18][19][20]}

Objective: To identify the predominant tautomeric form(s) of Fosmanogepix and manogepix in solution and determine their relative populations.

Materials:

- Fosmanogepix (or manogepix) sample
- Deuterated solvents (e.g., D₂O, DMSO-d₆, CDCl₃)
- NMR spectrometer (e.g., 500 MHz or higher)

- NMR tubes

Procedure:

- Prepare a solution of Fosmanogepix in the desired deuterated solvent at a known concentration (e.g., 10 mg/mL).
- Acquire ^1H , ^{13}C , and ^{15}N NMR spectra at a controlled temperature (e.g., 298 K).
- Analyze the spectra for the presence of multiple sets of signals corresponding to different tautomers.
- Integrate the signals corresponding to each tautomer to determine their relative populations.
- Perform temperature-dependent NMR studies to investigate the dynamics of tautomeric interconversion.

Protocol: UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to monitor tautomeric equilibria, as different tautomers often have distinct absorption spectra.^{[15][21][22][23][24]}

Objective: To investigate the influence of solvent polarity on the tautomeric equilibrium of Fosmanogepix.

Materials:

- Fosmanogepix sample
- A series of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol, water)
- UV-Vis spectrophotometer
- Quartz cuvettes

Procedure:

- Prepare a stock solution of Fosmanogepix in a suitable solvent.

- Prepare a series of dilute solutions of Fosmanogepix in the different solvents, ensuring the concentration is within the linear range of the spectrophotometer.
- Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
- Analyze the spectra for shifts in the absorption maxima (λ_{max}) and changes in the molar absorptivity, which can indicate a shift in the tautomeric equilibrium.

Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC can be used to separate different tautomers if their interconversion is slow enough on the chromatographic timescale.[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

Objective: To separate and quantify the tautomers of Fosmanogepix.

Materials:

- Fosmanogepix sample
- HPLC system with a suitable detector (e.g., UV or MS)
- Reversed-phase C18 column
- Mobile phase solvents (e.g., acetonitrile, water, buffers)

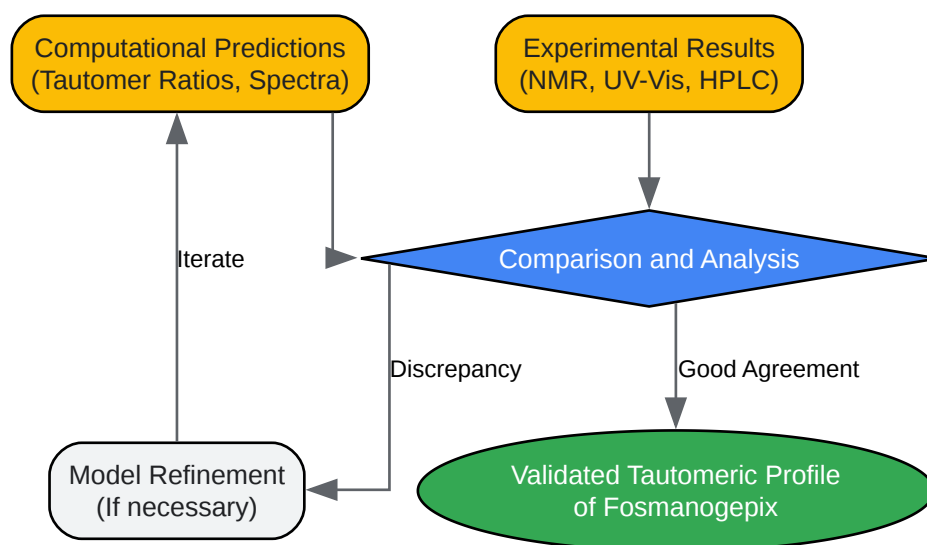
Procedure:

- Develop an HPLC method by optimizing the mobile phase composition, flow rate, and column temperature to achieve separation of the tautomers.
- Inject a solution of Fosmanogepix onto the HPLC system.
- Monitor the chromatogram for the appearance of multiple peaks, which may correspond to different tautomers.
- Collect the fractions corresponding to each peak for further analysis (e.g., by NMR or MS) to confirm their identity.

- Quantify the relative amounts of each tautomer by integrating the peak areas in the chromatogram.

Integration of Computational and Experimental Data

The final step in this workflow is to compare the experimental results with the computational predictions. This integrated approach provides a more complete and reliable understanding of Fosmanogepix tautomerism.



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Caption: Logic for integrating computational and experimental data.

By following these application notes and protocols, researchers can systematically investigate the tautomerism of Fosmanogepix and its active metabolite, manogepix. This knowledge is invaluable for understanding its mechanism of action, optimizing its formulation, and predicting its behavior in biological systems, ultimately contributing to the development of a more effective antifungal therapy.

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